
4-Chloro-2,6-dipyrrolidin-1-ylpyrimidine
概要
説明
4-Chloro-2,6-dipyrrolidin-1-ylpyrimidine is a chemical compound with the molecular formula C12H17ClN4 . It is a pyrimidine derivative, which is a class of compounds that are widely used in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 4-Chloro-2,6-dipyrrolidin-1-ylpyrimidine, can be achieved through various methods. One common approach involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The synthesis process can be influenced by the substituents used, and microwave-assisted synthesis has been shown to be an efficient method .Molecular Structure Analysis
The molecular structure of 4-Chloro-2,6-dipyrrolidin-1-ylpyrimidine is characterized by a pyrimidine ring substituted with two pyrrolidine rings and a chlorine atom . The pyrrolidine rings contribute to the stereochemistry of the molecule and allow for efficient exploration of the pharmacophore space due to sp3 hybridization .Physical And Chemical Properties Analysis
4-Chloro-2,6-dipyrrolidin-1-ylpyrimidine has a molecular weight of 252.74 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Analytical Chemistry
Lastly, 4-Chloro-2,6-dipyrrolidin-1-ylpyrimidine is employed in analytical chemistry as a standard or reagent in various analytical techniques. It helps in the quantification and detection of substances within complex mixtures.
Each of these applications leverages the unique chemical properties of 4-Chloro-2,6-dipyrrolidin-1-ylpyrimidine , demonstrating its versatility and importance in scientific research. While the search results provided information on safety data sheets and chemical properties , the applications mentioned above are derived from the compound’s structural and chemical characteristics, which are well-documented in the field of chemistry.
将来の方向性
特性
IUPAC Name |
4-chloro-2,6-dipyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4/c13-10-9-11(16-5-1-2-6-16)15-12(14-10)17-7-3-4-8-17/h9H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFYAIHAKSPWOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC(=N2)N3CCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965167.png)
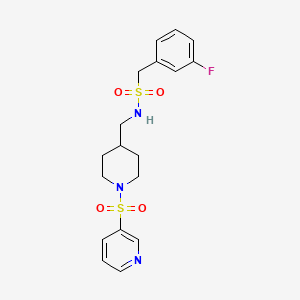
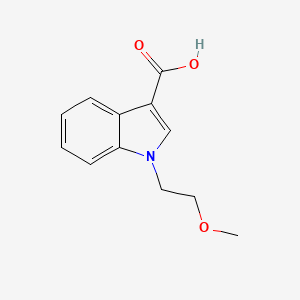
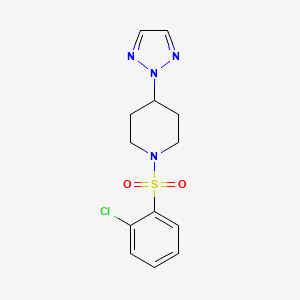
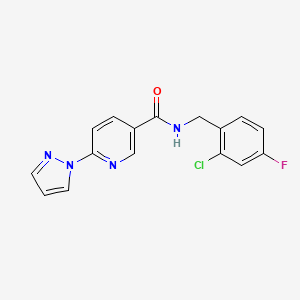
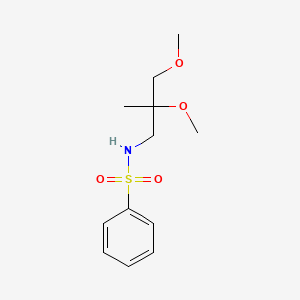
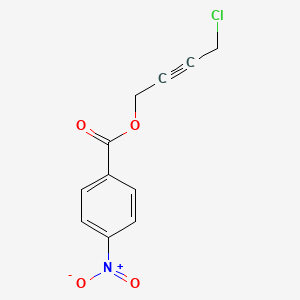
![(3E)-1-benzyl-3-{[(4-chlorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2965178.png)
![N-[1-(1-adamantyl)-2-morpholin-4-yl-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2965179.png)
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-ethylbutanamide](/img/structure/B2965181.png)

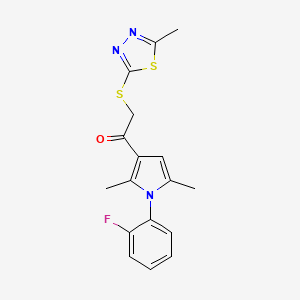
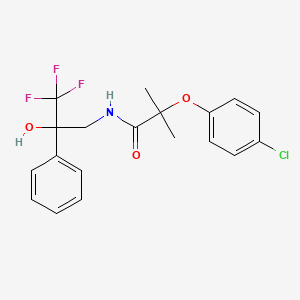
![4-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(oxolan-2-ylmethyl)butanamide](/img/structure/B2965189.png)